molecular formula C8H8BrFMgO B12638630 magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide

magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide

Cat. No.: B12638630
M. Wt: 243.36 g/mol
InChI Key: GFBMZPGXLSHTJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of both ethoxy and fluorine substituents on the benzene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide typically involves the reaction of 1-ethoxy-2-fluorobenzene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

1-ethoxy-2-fluorobenzene+Mg+Br2This compound\text{1-ethoxy-2-fluorobenzene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 1-ethoxy-2-fluorobenzene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen exchange reactions.

    Coupling Reactions: Used in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.

    Substitution Reactions: Often carried out with halogenated solvents.

    Coupling Reactions: Utilizes palladium or nickel catalysts under inert atmosphere conditions.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Benzenes: Resulting from halogen exchange reactions.

    Biaryl Compounds: Produced in coupling reactions.

Scientific Research Applications

Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide has several applications in scientific research:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide involves the formation of a highly reactive organomagnesium species. This species can readily attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1-ethoxy-2-methoxybenzene-5-ide;bromide
  • Magnesium;1-ethoxy-2-chlorobenzene-5-ide;bromide

Uniqueness

Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide is unique due to the presence of the fluorine atom, which can significantly alter the electronic properties of the benzene ring. This can lead to different reactivity patterns compared to its analogs with other substituents.

Properties

Molecular Formula

C8H8BrFMgO

Molecular Weight

243.36 g/mol

IUPAC Name

magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide

InChI

InChI=1S/C8H8FO.BrH.Mg/c1-2-10-8-6-4-3-5-7(8)9;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

GFBMZPGXLSHTJY-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.